molecular formula C15H30O3 B5152470 7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol

7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol

Cat. No.: B5152470
M. Wt: 258.40 g/mol
InChI Key: CRRRJJHZFJXPKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol is an organic compound with a complex structure It features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a heptanol chain with multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol typically involves the formation of the dioxane ring followed by the attachment of the heptanol chain. One common method involves the reaction of 5,5-dimethyl-1,3-dioxane with appropriate alkyl halides under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Scientific Research Applications

7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol involves its interaction with specific molecular targets. The dioxane ring and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(5,5-Dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol is unique due to the combination of the dioxane ring and the heptanol chain, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

7-(5,5-dimethyl-1,3-dioxan-2-yl)-2,6-dimethylheptan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O3/c1-12(7-6-8-15(4,5)16)9-13-17-10-14(2,3)11-18-13/h12-13,16H,6-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRRJJHZFJXPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)CC1OCC(CO1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.